

synthesis of *cis*- Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	Dichlorobis(triphenylphosphine)pla tinum(II)
Cat. No.:	B1144234

[Get Quote](#)

Synthesis of *cis*- Dichlorobis(triphenylphosphine)platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ***cis*-dichlorobis(triphenylphosphine)platinum(II)** (cis -[PtCl₂(PPh₃)₂]) from potassium tetrachloroplatinate (K₂[PtCl₄]). This square planar platinum(II) complex is a valuable precursor in the synthesis of various other platinum compounds and serves as a crucial component in catalysis and materials science.^[1] This document provides a comprehensive experimental protocol, quantitative data, and a logical workflow for its preparation and characterization.

Introduction

***cis*-Dichlorobis(triphenylphosphine)platinum(II)** is a coordination complex featuring a central platinum atom in the +2 oxidation state. It is coordinated to two chloride ligands and two triphenylphosphine ligands in a *cis* arrangement.^[1] The synthesis from potassium tetrachloroplatinate is a common and effective method, proceeding via the displacement of two

chloride ions from the $[\text{PtCl}_4]^{2-}$ complex by the bulkier triphenylphosphine ligands. The reaction is typically carried out by heating the reactants in a suitable solvent.[2]

Reaction Scheme

The overall chemical transformation is as follows:

Quantitative Data

The following table summarizes the key quantitative data associated with the reactants and the final product.

Property	Potassium Tetrachloroplatinate (K ₂ [PtCl ₄])	Triphenylphosphine (PPh ₃)	cis-Dichlorobis(triphenylphosphine)platinum(II)
Molar Mass (g/mol)	415.09	262.29	790.56[3]
Appearance	Red-brown crystalline powder	White solid	White to off-white crystalline powder[2][4]
Melting Point (°C)	250 (decomposes)	80-82	≥300 (decomposes)[3]
Solubility	Soluble in water	Soluble in organic solvents	Soluble in chloroform, dichloromethane; sparingly soluble in ethanol

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of **cis-dichlorobis(triphenylphosphine)platinum(II)**.

Materials:

- Potassium tetrachloroplatinate ($K_2[PtCl_4]$)
- Triphenylphosphine (PPh_3)
- Ethanol (95% or absolute)
- Chloroform
- n-Hexane
- Distilled water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Büchner funnel and flask
- Filter paper
- Beakers
- Schlenk line or nitrogen/argon source (optional, for inert atmosphere)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of distilled water. To this aqueous solution, add a solution of triphenylphosphine (2 molar equivalents) dissolved in ethanol. The use of an ethanol-water solvent system is common for this reaction.
- Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a precipitate. A typical reaction time is 2-4 hours.

- **Isolation of Crude Product:** After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by suction filtration using a Büchner funnel. The solid is washed sequentially with water, ethanol, and finally a small amount of ether or hexane to remove any unreacted triphenylphosphine and other impurities.
- **Purification by Recrystallization:** The crude product is purified by recrystallization. A common solvent system for this is a mixture of chloroform and n-hexane.^[5] Dissolve the crude solid in a minimum amount of hot chloroform. To the hot solution, slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- **Final Product Collection:** Collect the purified white to off-white crystals of **cis-dichlorobis(triphenylphosphine)platinum(II)** by suction filtration. Wash the crystals with a small amount of cold n-hexane and dry them under vacuum.

Characterization Data

The identity and purity of the synthesized $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$ can be confirmed by various analytical techniques. The expected data are summarized in the table below.

Analysis Technique	Expected Result
Appearance	White to off-white crystalline solid ^{[2][4]}
Melting Point	$\geq 300\text{ }^\circ\text{C}$ (decomposes) ^[3]
$^{31}\text{P}\{\text{H}\}$ NMR	A single resonance with platinum satellites. The chemical shift is typically around 15 ppm with a $^1\text{J}(\text{Pt-P})$ coupling constant of approximately 3600 Hz.
Infrared (IR) Spec.	Characteristic bands for the triphenylphosphine ligands. Two distinct Pt-Cl stretching vibrations in the far-IR region (typically around 310 and 290 cm^{-1}) confirm the <i>cis</i> -geometry. ^[6]
Elemental Analysis	Calculated for $\text{C}_{36}\text{H}_{30}\text{Cl}_2\text{P}_2\text{Pt}$: C, 54.70%; H, 3.83%. Experimental values should be within $\pm 0.4\%$ of the calculated values.

Logical Workflow

The following diagram illustrates the key stages in the synthesis and purification of **cis-dichlorobis(triphenylphosphine)platinum(II)**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cis-Dichlorobis(triphenylphosphine)platinum(II)**.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of **cis-dichlorobis(triphenylphosphine)platinum(II)** from potassium tetrachloroplatinate. The procedure is robust and, when followed with care, yields a product of high purity suitable for further research and development applications. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | Benchchem [benchchem.com]
- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 3. 顺-二氯双(三苯基膦)铂(II) | Sigma-Aldrich [sigmaaldrich.com]
- 4. strem.com [strem.com]
- 5. cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- To cite this document: BenchChem. [synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1144234#synthesis-of-cis-dichlorobis-triphenylphosphine-platinum-ii-from-potassium-tetrachloroplatinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com